2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
CAS No.: 921565-17-5
Cat. No.: VC4917825
Molecular Formula: C24H30N2O4
Molecular Weight: 410.514
* For research use only. Not for human or veterinary use.
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide - 921565-17-5](/images/structure/VC4917825.png)
Specification
CAS No. | 921565-17-5 |
---|---|
Molecular Formula | C24H30N2O4 |
Molecular Weight | 410.514 |
IUPAC Name | N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxybenzamide |
Standard InChI | InChI=1S/C24H30N2O4/c1-6-29-20-10-8-7-9-18(20)22(27)25-17-11-12-21-19(13-17)26(14-16(2)3)23(28)24(4,5)15-30-21/h7-13,16H,6,14-15H2,1-5H3,(H,25,27) |
Standard InChI Key | SKTLIYAAGPVAKN-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Introduction
Synthesis Pathways
Synthesizing such a compound typically involves:
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Cyclization Reactions: Formation of the oxazepine ring through condensation or cycloaddition reactions.
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Functionalization: Introduction of the ethoxy group and other substituents via alkylation or acylation.
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Purification: Techniques like recrystallization or chromatography to isolate the pure product.
3.1. Pharmaceutical Significance
The structural elements suggest possible bioactivities:
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Anti-inflammatory properties: Benzamide derivatives are often explored as anti-inflammatory agents.
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CNS Activity: Oxazepine-containing compounds have been studied for anxiolytic or antipsychotic effects.
3.2. Drug Design
The compound's lipophilic and polar features may enhance its drug-likeness (e.g., oral bioavailability). Computational tools like SwissADME could predict pharmacokinetics and toxicity profiles.
Analytical Characterization
To confirm its structure and purity:
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NMR Spectroscopy (1H and 13C): Identification of chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS): Determination of molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detection of characteristic bonds (e.g., C=O stretch for the ketone group).
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X-ray Crystallography: Structural elucidation at the atomic level.
5.1. Biological Evaluation
Experimental studies could assess:
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Antitumor activity against cancer cell lines.
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Enzyme inhibition assays for therapeutic targets.
5.2. Derivatization
Exploration of analogs by modifying substituents on the oxazepine ring or benzamide moiety to optimize biological activity.
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